Glyceryl 2-caprylate

Catalog No.
S3340969
CAS No.
4228-48-2
M.F
C11H22O4
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl 2-caprylate

CAS Number

4228-48-2

Product Name

Glyceryl 2-caprylate

IUPAC Name

1,3-dihydroxypropan-2-yl octanoate

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-10(8-12)9-13/h10,12-13H,2-9H2,1H3

InChI Key

NIZDYFWLWAFJLJ-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OC(CO)CO

Canonical SMILES

CCCCCCCC(=O)OC(CO)CO

Synthesis and characterization:

Glyceryl 2-caprylate, also known as β-monooctanoylglycerol or 2-monooctanoin, is a synthetic compound derived from glycerol and octanoic acid (caprylic acid). Studies have described various methods for its synthesis, including enzymatic and chemical processes.

  • A 2013 study published in the Journal of the American Oil Chemists' Society details a method for synthesizing glyceryl 2-caprylate using lipases as biocatalysts [].
  • A 2010 publication in the journal Grasas y Aceites presents a synthesis process using chemical catalysts [].

These studies also explore the characterization of the synthesized glyceryl 2-caprylate using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography.

Potential applications:

While research into the specific applications of glyceryl 2-caprylate is ongoing, some studies have explored its potential use in various fields:

  • Drug delivery: A 2017 study published in the International Journal of Pharmaceutics investigated the use of glyceryl 2-caprylate as a self-emulsifying drug delivery system [].
  • Food science: A 2012 article in the Journal of Agricultural and Food Chemistry describes the use of glyceryl 2-caprylate as a flavoring agent [].

Glyceryl 2-caprylate, also known as glyceryl caprylate, is a monoester formed from the reaction of glycerol and caprylic acid (octanoic acid). It is characterized by its chemical formula C₁₁H₂₂O₄ and a molecular weight of approximately 218.29 g/mol. This compound appears as a white, pasty solid and is recognized for its multifunctional properties, making it a valuable ingredient in various industries, particularly in cosmetics and pharmaceuticals. Glyceryl 2-caprylate acts as an emollient, emulsifier, and surfactant, facilitating the formation of stable mixtures of oil and water .

The synthesis of glyceryl 2-caprylate involves esterification, where glycerol reacts with caprylic acid. This reaction can be catalyzed by acidic catalysts such as p-toluenesulfonic acid or concentrated sulfuric acid. The general reaction can be represented as follows:

Glycerol+Caprylic AcidGlyceryl 2 Caprylate+Water\text{Glycerol}+\text{Caprylic Acid}\rightarrow \text{Glyceryl 2 Caprylate}+\text{Water}

The process typically requires controlled temperatures (60-220 °C) and specific reaction times (2-10 hours) to optimize yield and purity .

Glyceryl 2-caprylate exhibits notable biological activity, particularly its antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria and fungi, making it useful as a preservative in cosmetic formulations. Additionally, it has been shown to enhance skin hydration and improve barrier function, contributing to its role as a skin-conditioning agent .

The synthesis methods for glyceryl 2-caprylate include:

  • Direct Esterification: Glycerol is reacted with caprylic acid in the presence of an acidic catalyst under controlled temperature conditions.
  • Transesterification: This method involves the reaction of glycerol with methyl caprylate, which can be produced from the esterification of caprylic acid with methanol.
  • Glycerolysis: In this method, triglycerides containing caprylic acid (such as tricaprylin) are reacted with glycerol at elevated temperatures to produce glyceryl 2-caprylate .

Glyceryl 2-caprylate is widely used in various applications:

  • Cosmetics: As an emollient and emulsifier in creams, lotions, and hair care products.
  • Pharmaceuticals: Employed as a solubilizer for poorly soluble drugs and as a preservative due to its antimicrobial properties.
  • Food Industry: Utilized in food formulations for its emulsifying properties and as a flavoring agent .

Research on glyceryl 2-caprylate has demonstrated its compatibility with several other cosmetic ingredients. It enhances the stability of emulsions and can improve the sensory feel of formulations. Furthermore, studies have indicated that it does not significantly irritate skin or mucous membranes, making it suitable for sensitive skin applications .

Glyceryl 2-caprylate shares similarities with several other compounds, primarily those derived from glycerol and fatty acids. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
Glyceryl MonocaprylateGlycerol + Caprylic AcidOften used in food applications; similar properties but may differ in purity levels.
Glyceryl CaprateGlycerol + Capric AcidHas slightly different fatty chain properties; used similarly in cosmetics but may provide different sensory attributes.
Glycerol-1-monooctanoateGlycerol + Octanoic AcidSimilar structure but may vary in solubility; often used in pharmaceuticals for drug delivery systems.
MonocaprylinGlycerol + Caprylic AcidKnown for its strong surfactant properties; often used in cleaning products.

Glyceryl 2-caprylate's unique combination of emollient, emulsifying, and antimicrobial properties distinguishes it from these similar compounds, making it particularly versatile in cosmetic formulations .

Acid-Base Bifunctional Catalyst Design

Acid-base bifunctional catalysts have emerged as a robust solution for enhancing the esterification of glycerol with caprylic acid. These catalysts integrate Brønsted acid sites for proton donation and basic sites for deprotonation, enabling simultaneous activation of both reactants. A notable example involves glycerol-based solid acid catalysts synthesized through sulfonation and partial carbonization of crude glycerol, a byproduct of biodiesel production.

The preparation involves reacting glycerol with concentrated sulfuric acid (1:4 w/w ratio) at 150–250°C under nitrogen flow, resulting in a carbonaceous matrix functionalized with -SO₃H groups. This structure provides an acid density of 1.8 mmol/g and a surface area of 12 m²/g, outperforming conventional sugar-derived catalysts. The bifunctional nature of these catalysts facilitates a 99% conversion of free fatty acids (FFAs) in vegetable oils to glyceryl 2-caprylate at 75°C within 5 hours. A key advantage lies in their reusability; the catalyst retains 95% activity after 10 cycles, attributed to the stability of sulfonic groups anchored to the carbon framework.

Table 1: Performance of Sulfonated Glycerol-Based Catalysts

Reaction Temperature (°C)Reaction Time (h)FFA Conversion (%)Catalyst Reusability (Cycles)
6037810
7559910
9012858

Metal Oxide Composite Catalyst Optimization

Metal oxide composites, though less extensively studied for glyceryl 2-caprylate synthesis, offer tunable acidity and thermal stability. For instance, sulfated zirconia-alumina (SZA) composites have been explored for esterification reactions due to their superacidic properties. However, their application in glycerol-caprylate systems remains limited compared to sulfonated carbon catalysts.

Recent work highlights the potential of silica-supported tin oxide (SnO₂-SiO₂) composites, which leverage Lewis acid sites for glycerol activation. These catalysts achieve 70–80% conversion at 100°C but require longer reaction times (8–10 hours) compared to sulfonated systems. Challenges include pore blockage by glycerol’s hydroxyl groups and leaching of active sites under aqueous conditions. Hybrid designs incorporating mesoporous silica (e.g., SBA-15) with anchored sulfonic groups show promise, achieving 88% selectivity for glyceryl 2-caprylate by mitigating diffusion limitations.

Enzymatic Transesterification Pathways

Enzymatic routes using immobilized lipases provide a sustainable alternative to chemical catalysis. Rhizomucor miehei lipase (Lipozyme RM IM®) has demonstrated high specificity for synthesizing glyceryl 2-caprylate under mild conditions. The enzyme’s conformational flexibility reduces steric hindrance, enabling efficient binding of caprylic acid and glycerol at molar ratios of 1:3.

Optimization via response surface methodology (RSM) reveals that temperature (50–70°C) and reaction time (4–12 hours) critically influence conversion. At 60°C and a 1:5 glycerol-to-caprylic acid ratio, the system achieves 92% conversion with negligible byproduct formation. Acid value (AV) titration serves as a rapid quality-control metric, with AV < 50 mg NaOH/g indicating successful esterification.

Table 2: Enzymatic Esterification Parameters and Outcomes

Molar Ratio (Glycerol:Caprylic Acid)Temperature (°C)Time (h)Conversion (%)AV (mg NaOH/g)
1:35087868
1:56069242
1:77048555

The enzyme’s immobilization on acrylic resin ensures stability across 15 batches, with only a 10% activity drop. This approach aligns with green chemistry principles, as it eliminates solvent use and reduces energy input.

Glyceryl 2-caprylate represents a significant class of bioactive monoglycerides characterized by its distinctive molecular architecture and potent antimicrobial properties [1] [2]. This compound, also known as beta-monocaprylin or octanoic acid 2-monoglyceride, exhibits a molecular formula of C₁₁H₂₂O₄ with a molecular weight of 218.29 grams per mole [1] [2]. The structural configuration comprises a glycerol backbone with an octanoic acid (caprylic acid) chain esterified at the sn-2 position, creating an amphipathic molecule with distinct hydrophilic and hydrophobic domains [1] [2].

The molecular topology of glyceryl 2-caprylate fundamentally determines its bioactive properties through structure-function relationships that govern membrane interactions [3] [4]. Research has demonstrated that the eight-carbon saturated fatty acid chain provides optimal balance between hydrophobicity and membrane insertion capability [5] [6]. The compound's critical micelle concentration and lipophilic characteristics enable effective interaction with bacterial cell membranes while maintaining selectivity for prokaryotic over eukaryotic systems [3] [4].

Extensive antimicrobial screening has revealed that glyceryl 2-caprylate demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria [5] [7]. The compound exhibits particularly potent effects against Gram-positive strains, with minimum inhibitory concentrations ranging from 0.32 milligrams per milliliter for Staphylococcus aureus and Bacillus subtilis to 0.78 milligrams per milliliter for Streptococcus pyogenes [5] [7]. Against Gram-negative bacteria, higher concentrations are required, with Escherichia coli and Pseudomonas aeruginosa showing minimum inhibitory concentrations of 2.5 milligrams per milliliter [5] [8].

ParameterValueReference
Molecular FormulaC₁₁H₂₂O₄ [1] [2]
Molecular Weight (g/mol)218.29 [1] [2]
CAS Number4228-48-2 [1] [2]
Melting Point (°C)16.6 ± 0.03 [9] [10]
LogP (Octanol/Water)~2.4 [11]
Water Solubility (at 20°C)Limited (< 0.1%) [11]
Hydrophobic Chain Length8 Carbons (Caprylic) [1] [2]

The structure-activity relationship analysis reveals that the medium-chain length of glyceryl 2-caprylate provides optimal antimicrobial efficacy compared to shorter or longer chain analogs [6] [12]. Studies comparing various monoglycerides have consistently shown that compounds with eight to twelve carbon chains demonstrate the highest antimicrobial potency [5] [7]. The esterification of caprylic acid to the glycerol backbone significantly enhances antibacterial activity compared to the free fatty acid alone [12] [13].

Bacterial StrainMIC (mg/mL)MBC/MFC (mg/mL)Activity LevelReference
Staphylococcus aureus (Gram-positive)0.320.25-0.94High [5] [7]
Bacillus subtilis (Gram-positive)0.320.32High [5]
Propionibacterium acnes (Gram-positive)Active at 75%Medium activityMedium [14]
Escherichia coli (Gram-negative)2.53.75Moderate [5] [8]
Pseudomonas aeruginosa (Gram-negative)2.57.5Moderate [5] [8]
Klebsiella pneumoniae (Gram-negative)7.58.04Low [15]
Streptococcus pyogenes (Group A)0.780.78Very High [15]
Methicillin-resistant S. aureus (MRSA)Active (short exposure)BactericidalHigh [15] [12]

Amphipathic Structure-Membrane Interaction Dynamics

The amphipathic nature of glyceryl 2-caprylate is fundamental to its mechanism of antimicrobial action through direct membrane interaction [16] [17]. The molecule possesses a hydrophilic glycerol head group with two free hydroxyl groups and a hydrophobic octanoic acid tail, creating a surfactant-like structure that readily inserts into lipid bilayers [16] [18]. This structural arrangement enables the compound to act as a nonionic surfactant that disrupts membrane integrity through multiple mechanisms [17] [19].

Mechanistic studies using atomic force microscopy and propidium iodide staining have revealed that glyceryl 2-caprylate causes visible changes in bacterial cell structure and membrane permeability [17]. The compound integrates into the liquid-disordered phase of bacterial membranes, destabilizing the lipid organization and increasing membrane fluidity [17]. This integration process results in the formation of nanoscale domains within the membrane structure, leading to phase separation and ultimately membrane permeabilization [17].

The membrane interaction dynamics of glyceryl 2-caprylate involve preferential insertion into the interfacial region between the hydrophilic headgroups and hydrophobic acyl chains [16] [20]. This positioning allows the compound to interact simultaneously with both polar and nonpolar membrane components, maximizing its disruptive potential [16]. The glycerol moiety forms hydrogen bonds with phospholipid headgroups while the caprylic acid chain intercalates between fatty acid tails, creating membrane instability [21].

Electrochemical impedance spectroscopy measurements have quantified the membrane-disruptive effects of glyceryl 2-caprylate on bacterial membrane models [8] [22]. These studies demonstrate that the compound causes significant increases in membrane conductance and decreases in capacitance, indicating compromised membrane integrity [8]. The effects are concentration-dependent, with disruption occurring above critical micelle concentration thresholds [8] [22].

The specificity of glyceryl 2-caprylate for bacterial membranes over mammalian cell membranes relates to differences in lipid composition and membrane organization [12] [23]. Bacterial membranes typically contain higher proportions of negatively charged phospholipids and different sterol compositions, which may enhance the binding and insertion of medium-chain monoglycerides [12]. This selectivity contributes to the compound's potential as an antimicrobial agent with reduced cytotoxicity toward host cells [23].

Molecular dynamics simulations have provided detailed insights into the orientation and positioning of glyceryl 2-caprylate within lipid bilayers [24] [25]. These computational studies reveal that the compound adopts specific orientations that maximize favorable interactions with membrane components while minimizing energetic penalties [24]. The glycerol backbone tends to align with the lipid-water interface, while the acyl chain extends into the hydrophobic core [25].

Phase Behavior in Lipid Bilayer Systems

The phase behavior of glyceryl 2-caprylate in lipid bilayer systems represents a critical aspect of its bioactive mechanism, involving complex interactions that lead to membrane destabilization and antimicrobial activity [26] [27]. The compound demonstrates the ability to induce phase transitions in both model and biological membrane systems through its insertion into existing lipid structures [9] [10].

Thermotropic phase transition studies using quasi-elastic light scattering have revealed that glyceryl 2-caprylate incorporation into lipid bilayers significantly alters membrane physical properties [9] [10]. The chain-melting transition temperature of monoglyceride-containing bilayers occurs at 16.6 ± 0.03 degrees Celsius, with transitional changes observed in membrane tension, viscosity, and thickness [9] [10]. These modifications indicate fundamental alterations in lipid organization and membrane stability [10].

The phase separation behavior of glyceryl 2-caprylate in mixed lipid systems demonstrates concentration-dependent effects that correlate with antimicrobial efficacy [26] [27]. At low concentrations, the compound distributes uniformly within the bilayer structure, while higher concentrations lead to domain formation and phase separation [27]. This phase separation creates membrane defects that compromise barrier function and ultimately lead to cell death [28].

Differential scanning calorimetry studies have characterized the thermodynamic parameters associated with glyceryl 2-caprylate-induced phase transitions [29] [30]. The compound decreases the cooperativity of lipid phase transitions while broadening the temperature range over which transitions occur [30]. These effects reflect the disruptive influence of the monoglyceride on ordered lipid packing arrangements [29].

Membrane SystemPhase Transition Temperature (°C)Membrane Disruption TypeCritical ConcentrationReference
Pure Phospholipid Bilayer (POPC)VariableInsertion and destabilizationAbove CMC [16] [18]
E. coli Lipid ExtractDisrupted above CMCIonic permeability increase4× CMC threshold [8] [22]
Mixed Saturated/Unsaturated System12.5-16.6Chain-melting transitionConcentration dependent [9] [10]
Cholesterol-containing MembraneDecreased capacityStructural reconstructionDose-dependent effect [31]
Bacterial Membrane MimicPermeabilizedMembrane lysis2× CMC minimum [17]
Model Bilayer with MonoglyceridesGel-liquid transitionPhase separationChain length dependent [26] [27]

The interaction of glyceryl 2-caprylate with cholesterol-containing membranes reveals distinct phase behavior patterns compared to cholesterol-free systems [31]. Addition of the compound to cholesterol-containing bilayers results in significant decreases in membrane capacitance, with effects inversely proportional to compound concentration [31]. This interaction suggests that cholesterol content modulates the membrane-disrupting effects of medium-chain monoglycerides [31].

Competitive binding studies have demonstrated that glyceryl 2-caprylate can displace other membrane-associated molecules and alter lipid-protein interactions [18]. The compound's ability to trigger concurrent tubule and bud formation in supported lipid bilayers indicates profound effects on membrane curvature and organization [18]. These morphological changes reflect the compound's capacity to induce membrane instability through competing interactions with lipid components [18].

The phase behavior of glyceryl 2-caprylate in binary and ternary lipid mixtures shows complex dependence on lipid composition and environmental conditions [32] [33]. In systems containing both saturated and unsaturated lipids, the compound preferentially partitions into liquid-disordered phases, promoting phase separation and domain formation [33]. Temperature and pH variations further modulate these phase behaviors, affecting the compound's antimicrobial efficacy [32].

XLogP3

1.8

UNII

O8TCW8DUW8

Other CAS

4228-48-2

Wikipedia

Glyceryl 2-caprylate

Dates

Last modified: 04-14-2024

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